molecular formula C20H19ClN2O2 B10980010 [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1H-indol-2-yl)methanone

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1H-indol-2-yl)methanone

Cat. No.: B10980010
M. Wt: 354.8 g/mol
InChI Key: ZHUFQDYYQHPYOY-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone: is a synthetic organic compound that combines a piperidine ring with an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, often using 4-chlorobenzyl chloride as a reagent.

    Coupling with Indole: The final step involves coupling the piperidine derivative with an indole derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).

    Reduction: Reducing agents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Receptor Binding Studies: Investigated for its ability to bind to various biological receptors.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as an anti-inflammatory, antiviral, or anticancer agent.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone: Similar structure but with a different position of the indole moiety.

    4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone: Another structural isomer with the indole attached at a different nitrogen position.

Uniqueness

The unique combination of the piperidine ring, chlorophenyl group, and indole moiety in 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone gives it distinct chemical and biological properties

Properties

Molecular Formula

C20H19ClN2O2

Molecular Weight

354.8 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1H-indol-2-yl)methanone

InChI

InChI=1S/C20H19ClN2O2/c21-16-7-5-15(6-8-16)20(25)9-11-23(12-10-20)19(24)18-13-14-3-1-2-4-17(14)22-18/h1-8,13,22,25H,9-12H2

InChI Key

ZHUFQDYYQHPYOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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